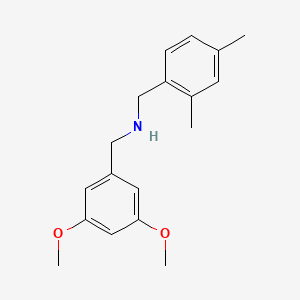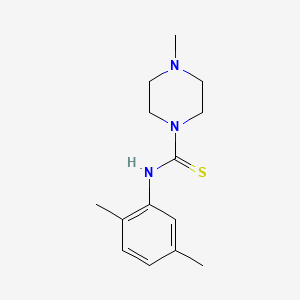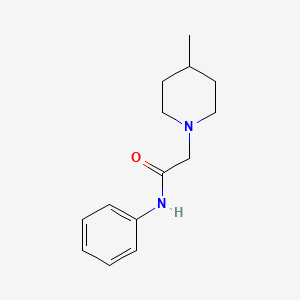
N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide, also known as MK-1775, is a potent inhibitor of the protein kinase Wee1. This kinase plays a crucial role in the cell cycle checkpoint, particularly in the G2 phase, where it prevents cells from entering mitosis until DNA damage is repaired. Inhibition of Wee1 by MK-1775 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for cancer treatment.
Mecanismo De Acción
N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide inhibits the activity of Wee1 kinase, which is involved in the G2 checkpoint of the cell cycle. Inhibition of Wee1 leads to premature entry of cells into mitosis, resulting in increased susceptibility to DNA damage. This effect is particularly pronounced in cancer cells, which often have defects in DNA repair mechanisms.
Biochemical and Physiological Effects:
In addition to its effects on the cell cycle, N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also has anti-angiogenic effects, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide is a potent and selective inhibitor of Wee1 kinase, making it a valuable tool for studying the role of this kinase in the cell cycle and DNA damage response. However, its effects on other kinases and cellular processes should be carefully evaluated to avoid potential off-target effects. Additionally, the use of N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide in lab experiments may not fully recapitulate the complex interactions between cancer cells and the tumor microenvironment, which can influence drug efficacy.
Direcciones Futuras
Further research is needed to fully understand the mechanisms underlying the synergistic effects of N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide and DNA-damaging agents in cancer cells. This could include studies of the molecular pathways involved in DNA repair and cell cycle regulation, as well as investigations into the role of the tumor microenvironment in drug response. Additionally, the development of more selective Wee1 inhibitors could improve the efficacy and safety of this class of drugs for cancer treatment.
Métodos De Síntesis
N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multi-step process involving reaction of 5-chloro-2-methylphenyl isocyanate with cyclopropylamine to form N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropylurea. This intermediate is then reacted with methylsulfonyl chloride to form N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)urea, which is subsequently hydrolyzed to the final product, N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential as a cancer treatment. Preclinical studies have shown that it can enhance the efficacy of DNA-damaging agents, such as cisplatin and gemcitabine, in a variety of cancer cell lines. Clinical trials have also been conducted to evaluate the safety and efficacy of N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide in combination with other chemotherapeutic agents in patients with advanced solid tumors.
Propiedades
IUPAC Name |
2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-9-3-4-10(14)7-12(9)16(20(2,18)19)8-13(17)15-11-5-6-11/h3-4,7,11H,5-6,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXENLXHNTYTDHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)NC2CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(5-chloro-2-methylphenyl)-N-cyclopropyl-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5810100.png)


![N'-[(2,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5810129.png)

![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5810146.png)
![4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5810159.png)
![N-(2-ethoxyphenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide](/img/structure/B5810160.png)
![2-{4-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5810168.png)

![N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5810183.png)
